Product packaging for Dimethyl ethylbenzyl myristyl ammonium(Cat. No.:CAS No. 50852-35-2)

Dimethyl ethylbenzyl myristyl ammonium

Cat. No.: B12756077
CAS No.: 50852-35-2
M. Wt: 360.6 g/mol
InChI Key: VIQYYWHDEKRNMH-UHFFFAOYSA-N
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Description

Dimethyl ethylbenzyl myristyl ammonium, also known as (4-ethylphenyl)methyl-dimethyl-tetradecylazanium, is a quaternary ammonium compound with the molecular formula C25H46N and a molecular weight of 360.639 g/mol . It is part of a broader class of compounds, such as Alkyl (C12-C14) dimethyl(ethylbenzyl)ammonium chloride, which are valued for their surfactant and antimicrobial properties . This compound acts as a cationic surfactant. Its primary mechanism of action as a biocide involves the irreversible binding to phospholipids and proteins in microbial cell membranes . This binding disrupts membrane permeability, leading to the leakage of cellular contents and ultimately causing cell death . The antimicrobial activity of quaternary ammonium compounds is closely linked to the alkyl chain length, with efficacy peaking between C12 and C16, making the C14 (myristyl) chain particularly effective . In research, this compound is investigated as an active ingredient in sanitizing solutions and disinfectants due to its broad-spectrum activity against gram-positive and gram-negative bacteria . It is essential for R&D work focused on developing new formulations for veterinary hygiene, surface disinfection, and material preservation . When handling this material, appropriate safety precautions must be taken. In case of skin contact, immediately remove contaminated clothing and rinse the skin with water . For eye contact, rinse thoroughly with water and remove contact lenses . It is recommended to use personal protective equipment, including nitrile rubber gloves and tightly fitting safety goggles, during handling . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, and it is strictly prohibited for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H46N+ B12756077 Dimethyl ethylbenzyl myristyl ammonium CAS No. 50852-35-2

Properties

CAS No.

50852-35-2

Molecular Formula

C25H46N+

Molecular Weight

360.6 g/mol

IUPAC Name

(4-ethylphenyl)methyl-dimethyl-tetradecylazanium

InChI

InChI=1S/C25H46N/c1-5-7-8-9-10-11-12-13-14-15-16-17-22-26(3,4)23-25-20-18-24(6-2)19-21-25/h18-21H,5-17,22-23H2,1-4H3/q+1

InChI Key

VIQYYWHDEKRNMH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=C(C=C1)CC

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Dimethyl Ethylbenzyl Myristyl Ammonium

Classical Synthesis Pathways for Quaternary Ammonium (B1175870) Compounds Relevant to Dimethyl Ethylbenzyl Myristyl Ammonium

The primary and most established method for synthesizing quaternary ammonium compounds (QACs), including this compound, is the Menshutkin reaction. wikipedia.orgchemeurope.com Discovered by Nikolai Menshutkin in 1890, this reaction involves the alkylation of a tertiary amine with an alkyl halide to form a quaternary ammonium salt. wikipedia.orgchemeurope.com It is a type of bimolecular nucleophilic substitution (SN2) reaction. nih.govtue.nl

For the synthesis of this compound, two main variations of the Menshutkin reaction are feasible:

Reaction of N,N-dimethylmyristylamine (a tertiary amine) with an ethylbenzyl halide (e.g., ethylbenzyl chloride).

Reaction of N,N-dimethylethylbenzylamine with a myristyl halide (e.g., myristyl bromide or chloride).

The general reaction is typically carried out by mixing the tertiary amine and the alkyl halide, often in a polar solvent like ethanol, butanone, or acetonitrile (B52724) to stabilize the transition state and increase the reaction rate. wikipedia.orgchemeurope.comnih.gov The reaction can also be performed without a solvent, particularly in industrial settings. The reactivity of the components follows the typical SN2 trend, where benzyl (B1604629) halides are excellent alkylating agents due to the stabilization of the transition state by the benzene (B151609) ring. wikipedia.org The leaving group ability of the halide also plays a crucial role, with the reactivity order being I > Br > Cl. wikipedia.orgchemeurope.com

The synthesis of analogous compounds, such as benzalkonium chlorides, follows this exact pathway, reacting a long-chain alkyldimethylamine with benzyl chloride. wikipedia.orggoogle.com Yields for this reaction are generally good, making it an efficient and straightforward method for producing a wide array of quaternary ammonium salts. chemeurope.com

Table 1: Factors Influencing the Classical Menshutkin Reaction

Factor Influence on Reaction Typical Conditions/Observations
Solvent Polar solvents stabilize the transition state, increasing the reaction rate. chemeurope.comnih.gov Alcohols (e.g., ethanol), ketones (e.g., butanone), and other polar aprotic solvents are commonly used. wikipedia.orgjcu.cz
Alkyl Halide The nature of the leaving group affects the reaction rate (I > Br > Cl). wikipedia.org Alkyl iodides are the most reactive, followed by bromides and then chlorides. wikipedia.org Benzylic halides are highly reactive. wikipedia.org
Temperature Higher temperatures increase the reaction rate. chemeurope.com Reactions are often conducted at elevated temperatures, sometimes under reflux, to reduce reaction time. jcu.cztsijournals.com

| Stoichiometry | Typically, equimolar amounts of the tertiary amine and alkyl halide are used. nih.govgoogleapis.com | An excess of the alkylating agent can be used to ensure complete conversion of the tertiary amine. |

Modern Advancements in the Synthesis of Benzyl-Substituted Quaternary Ammonium Compounds

While the Menshutkin reaction remains a cornerstone, modern synthetic chemistry has introduced advancements focusing on efficiency, environmental impact, and molecular complexity.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles have been applied to the synthesis of QACs to reduce environmental impact. Key advancements include:

Solvent-Free and Aqueous Conditions: To minimize the use of volatile organic solvents, syntheses have been developed under solvent-free conditions or in aqueous media. googleapis.comresearchgate.netnih.gov The reaction of tertiary amines with benzyl halides can be efficiently carried out in water, which can accelerate the reaction rate compared to traditional organic solvents. googleapis.com

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times for the quaternization of nitrogen-containing compounds, including those with benzyl groups. researchgate.net This method is often solvent-free, leading to a greener process with high atom economy and simplified work-up procedures. researchgate.net

Development of Degradable Analogues: A significant green advancement is the design of QACs with built-in cleavable linkages, such as ester or carbonate groups. rsc.orgnih.gov While not a direct synthesis of the parent compound, this approach modifies the structure to create analogues that are more readily biodegradable, addressing concerns about the environmental persistence of conventional QACs. rsc.orgnih.gov For instance, carbonate analogues of benzalkonium chloride have been synthesized using natural fatty alcohols. nih.gov

Stereoselective and Regioselective Synthesis Strategies

Modern synthesis also allows for greater control over the three-dimensional structure and substituent placement in QACs.

Stereoselective Synthesis: The nitrogen atom in a quaternary ammonium salt can be a stereocenter if all four substituents are different. While challenging, methods for the enantioselective synthesis of chiral ammonium cations have been developed. nih.gov One advanced strategy involves a thermodynamically driven process where enantioselective recognition by a chiral scaffold, combined with conditions that allow the nitrogen stereocenter to racemize, leads to the crystallization of one enantiomer in high excess. nih.gov This allows for the production of optically active QACs, which could have unique functional properties.

Regioselective Synthesis: In cases where the aromatic ring or other parts of the molecule can be substituted in multiple positions, regioselective synthesis aims to control the exact placement of a functional group. Ligand-controlled reactions are a powerful tool for achieving regiodivergent synthesis, where the use of different ligands with the same starting material can direct a reaction to yield different constitutional isomers. acs.org For benzyl-substituted QACs, this could be applied to control the substitution pattern on the ethylbenzyl group, for example, directing a reaction to specifically yield the ortho-, meta-, or para-ethylbenzyl isomer.

Derivatization and Structural Modification for Functional Exploration

Modifying the structure of this compound through derivatization is a key strategy for exploring and optimizing its chemical and biological properties.

Alkyl Chain Length Variation and its Synthetic Implications

The myristyl group (C14) in the target compound is a long alkyl chain. Varying the length of this chain is a common modification with significant synthetic and functional consequences.

Synthetic Implications: The synthesis of analogues with different alkyl chain lengths is straightforward using the Menshutkin reaction. It simply requires substituting the myristyl halide (for the reaction with N,N-dimethylethylbenzylamine) or the N,N-dimethylmyristylamine (for the reaction with ethylbenzyl chloride) with the corresponding homologue. For example, to synthesize a dodecyl (C12) analogue, one would use 1-bromododecane (B92323) or N,N-dimethyldodecylamine. nih.gov This modularity allows for the creation of a library of QACs with systematically varied chain lengths. nih.govnih.govsrce.hr

Functional Implications: The length of the long alkyl chain is a critical determinant of the compound's physicochemical properties, such as its hydrophobicity and its behavior as a surfactant. Studies on various QACs have shown that altering the chain length significantly impacts their functional properties. nih.govmdpi.commdpi.com There is often an optimal chain length for a specific application; for instance, antibacterial activity tends to increase with chain length up to a certain point (often around C14-C16) and then may decrease as the very long chains can shield the cationic nitrogen. nih.gov

Table 2: Synthesis and Impact of Alkyl Chain Length Variation

Alkyl Chain Corresponding Tertiary Amine Corresponding Alkyl Halide Synthetic Approach
Octyl (C8) N,N-dimethyloctylamine 1-Bromooctane React amine with ethylbenzyl chloride OR react N,N-dimethylethylbenzylamine with alkyl halide. jcu.cz
Dodecyl (C12) N,N-dimethyldodecylamine 1-Bromododecane React amine with ethylbenzyl chloride OR react N,N-dimethylethylbenzylamine with alkyl halide. nih.gov
Myristyl (C14) N,N-dimethylmyristylamine 1-Bromotetradecane React amine with ethylbenzyl chloride OR react N,N-dimethylethylbenzylamine with alkyl halide. wikipedia.org
Cetyl (C16) N,N-dimethylhexadecylamine 1-Bromohexadecane React amine with ethylbenzyl chloride OR react N,N-dimethylethylbenzylamine with alkyl halide. nih.gov

| Stearyl (C18) | N,N-dimethyloctadecylamine | 1-Bromooctadecane | React amine with ethylbenzyl chloride OR react N,N-dimethylethylbenzylamine with alkyl halide. nih.gov |

Aromatic Substituent Modification and its Synthetic Implications

Modifying the substituents on the ethylbenzyl aromatic ring provides another avenue for functional exploration.

Synthetic Implications: Introducing substituents onto the benzyl ring is typically achieved by starting with an already substituted benzyl halide. For example, to synthesize a methoxy-substituted analogue, one would react the appropriate tertiary amine with a methoxybenzyl chloride. psu.edursc.org The position of the substituent (ortho, meta, para) is determined by the choice of the starting material. The electronic nature of the substituent (electron-donating or electron-withdrawing) can influence the reactivity of the benzyl halide in the SN2 reaction. Electron-withdrawing groups can sometimes slow the reaction, while electron-donating groups may accelerate it, although steric effects can also play a significant role. youtube.com

Functional Implications: The addition of substituents to the aromatic ring can fine-tune the electronic properties, polarity, and steric profile of the QAC. For example, introducing a methoxy (B1213986) group into the benzyl ring of a QAC has been shown to lower its critical micelle concentration (CMC) compared to the non-substituted analogue, indicating higher surface activity. psu.edursc.org This demonstrates that even subtle changes to the aromatic moiety can have a measurable impact on the compound's bulk properties.

Mechanistic Investigations of Dimethyl Ethylbenzyl Myristyl Ammonium in Non Human Biological Systems

Cellular and Subcellular Interactions of Dimethyl Ethylbenzyl Myristyl Ammonium (B1175870)

The antimicrobial activity of dimethyl ethylbenzyl myristyl ammonium is primarily attributed to its interactions with the fundamental components of microbial cells, leading to a cascade of disruptive events.

Mechanisms of Antimicrobial Action in Prokaryotic Models

In prokaryotic organisms such as bacteria, this compound exerts its antimicrobial effects through a multi-faceted approach, primarily targeting the cell envelope and essential cellular macromolecules.

The amphiphilic nature of this compound is central to its antimicrobial action, enabling it to disrupt the cytoplasmic membrane of prokaryotic cells. nih.gov The positively charged cationic head of the molecule is attracted to the negatively charged components of the bacterial cell surface, while the lipophilic alkyl tail facilitates its insertion into the lipid bilayer. drugbank.com This insertion process disrupts the structural integrity of the membrane, leading to a loss of membrane potential and an increase in permeability. drugbank.com

The consequence of this altered permeability is the leakage of essential intracellular components, such as potassium ions and 260-nm absorbing materials, which include nucleic acids and their precursors. nih.gov This leakage disrupts the delicate osmotic balance of the cell and leads to the dissipation of the proton motive force, which is critical for vital cellular processes like ATP synthesis and transport. nih.gov Ultimately, this damage to the cell membrane is a key factor in bacterial cell death. nih.gov

Table 1: Effects of Quaternary Ammonium Compounds on Bacterial Cell Membranes

Observed Effect Description Consequence References
Binding to Membrane Irreversible binding to phospholipids (B1166683) and proteins of the microbial cell membrane. Impaired membrane permeability. drugbank.com
Disruption of Lipid Bilayers The compound causes the dissociation of cellular membrane lipid bilayers. Compromised cellular permeability control. drugbank.com

Beyond its effects on the cell membrane, this compound can also interact with essential cellular macromolecules. While the primary target is the membrane, once the membrane is compromised, the compound can gain access to the cytoplasm and interfere with the function of proteins and nucleic acids. drugbank.comnih.gov Quaternary ammonium compounds have been shown to bind to proteins, leading to their denaturation and loss of function. drugbank.com Additionally, there is evidence to suggest that these compounds can interact with DNA, potentially inhibiting replication and transcription processes. nih.gov

Effects on Eukaryotic Microorganisms (e.g., Fungi, Algae)

The antimicrobial activity of this compound extends to eukaryotic microorganisms, including fungi and algae, although the specific mechanisms can show some variation. drugbank.com Similar to its action in prokaryotes, the primary mode of action against fungi involves the disruption of the cell membrane's integrity. drugbank.com This leads to increased permeability and leakage of cellular contents, ultimately resulting in cell death. drugbank.com

In algae, such as Chlorella sp., quaternary ammonium compounds like dodecyl dimethyl benzyl (B1604629) ammonium chloride (a compound structurally similar to this compound) have been shown to significantly inhibit growth and photosynthesis. nih.gov However, some studies have observed a hermetic effect at very low concentrations, where a slight initial stimulation of growth was noted before inhibition occurred at higher concentrations. nih.gov

Microbial Adaptation and Resistance Mechanisms to this compound

The widespread use of antimicrobial agents like this compound has led to the development of adaptation and resistance mechanisms in microbial populations. nih.gov

Efflux Pump Systems in Microorganisms

One of the primary mechanisms of microbial resistance to quaternary ammonium compounds is the active efflux of the antimicrobial agent from the cell via membrane-associated efflux pumps. nih.govnih.gov These transport proteins function to recognize and expel a wide range of toxic compounds, including QACs, from the bacterial cytoplasm, thereby reducing the intracellular concentration of the agent to sub-lethal levels. mdpi.com

Efflux pumps can be substrate-specific or can be multidrug resistance (MDR) pumps, capable of extruding a broad spectrum of structurally different compounds. nih.govcardiff.ac.uk The expression of these pumps can be induced by exposure to QACs. nih.govresearchgate.net For instance, the qac genes, which encode for QAC-specific efflux pumps, are often found on mobile genetic elements, facilitating their spread among bacterial populations. nih.gov The overexpression of these efflux pumps can lead to increased resistance not only to QACs but also to certain antibiotics, a phenomenon known as cross-resistance. nih.govresearchgate.net

Table 2: Examples of Efflux Pump Families Involved in QAC Resistance

Efflux Pump Family Energy Source Substrates References
Major Facilitator Superfamily (MFS) Proton Motive Force Wide range of substrates including QACs nih.gov
Small Multidrug Resistance (SMR) family Proton Motive Force Lipophilic, cationic compounds, including QACs mdpi.com
ATP-Binding Cassette (ABC) Superfamily ATP Hydrolysis Various substrates, including some QACs nih.gov

Biofilm Formation and Resistance to Quaternary Ammonium Compounds

The development of microbial resistance to quaternary ammonium compounds (QACs), such as this compound, is a significant concern in various environmental and industrial settings. One of the primary mechanisms contributing to this resistance is the formation of biofilms. Biofilms are complex, structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. ataman-kimya.com This matrix, composed of polysaccharides, proteins, lipids, and extracellular DNA, provides a protective barrier for the embedded microorganisms. ataman-kimya.com

The formation of a biofilm is a multi-stage process that begins with the initial attachment of planktonic (free-floating) cells to a surface, followed by the formation of microcolonies, maturation of the biofilm structure, and finally, dispersion of cells to colonize new areas. ataman-kimya.com Within a biofilm, bacteria exhibit a different mode of growth compared to their planktonic counterparts, a key factor in their increased tolerance to antimicrobial agents. ataman-kimya.com The protective nature of the biofilm can physically impede the penetration of QACs, preventing them from reaching their target sites on the bacterial cell membrane.

Furthermore, the close proximity of bacterial cells within a biofilm facilitates the horizontal transfer of genetic material. This process allows for the rapid spread of resistance genes, including those that confer resistance to QACs, throughout the biofilm population. The presence of QAC resistance genes, such as the qac genes, is often linked to mobile genetic elements like plasmids and integrons, which can be readily exchanged between bacteria in the biofilm matrix.

The table below summarizes findings related to the impact of biofilm formation on the efficacy of and resistance to QACs, based on studies of related compounds.

Factor Observation in Biofilm-Associated Bacteria Reference
QAC Penetration Reduced penetration of the antimicrobial agent through the EPS matrix. ataman-kimya.com
Metabolic Degradation Active biodegradation of benzalkonium chlorides by the microbial community within the biofilm.
Gene Transfer Increased horizontal transfer of QAC and antibiotic resistance genes.
Cellular State Bacteria within biofilms exhibit a sessile, slower-growing state which can be less susceptible to antimicrobials that target active growth processes. ataman-kimya.com

Cross-Resistance with Antibiotics: Mechanistic Linkages

A growing body of evidence indicates a significant mechanistic linkage between resistance to QACs, including this compound, and resistance to clinically important antibiotics. This phenomenon, known as cross-resistance, occurs when the same mechanism confers resistance to multiple antimicrobial agents. The primary mechanisms driving this cross-resistance are the overexpression of multidrug efflux pumps and the co-localization of QAC and antibiotic resistance genes on mobile genetic elements.

Multidrug Efflux Pumps:

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide range of toxic compounds, including QACs and various classes of antibiotics. Exposure to sub-lethal concentrations of QACs can lead to the upregulation or mutation of genes encoding these pumps. For instance, studies on Pseudomonas aeruginosa have shown that exposure to alkyldimethylbenzylammonium chloride (ADBAC), a compound related to this compound, can select for mutations in genes that code for multidrug efflux pumps. These pumps can then expel not only the QAC but also antibiotics such as fluoroquinolones and tetracyclines.

Several families of efflux pumps are implicated in this process, including the Resistance-Nodulation-Cell Division (RND) family and the Major Facilitator Superfamily (MFS). The expression of these pumps can be triggered by the stress induced by QAC exposure, leading to a broad-spectrum resistance phenotype.

Co-localization of Resistance Genes:

Another critical mechanism is the co-localization of QAC resistance genes (qac genes) and antibiotic resistance genes (ARGs) on the same mobile genetic elements, such as plasmids and class 1 integrons. The qac genes often encode for efflux pumps that specifically target QACs. When these genes are located on a plasmid that also carries genes for resistance to antibiotics like β-lactams or aminoglycosides, exposure to QACs can select for bacteria carrying the entire plasmid, thereby co-selecting for antibiotic resistance.

Research has demonstrated a significant correlation between the presence of the qacEΔ1 gene and various ARGs in environmental water samples. Furthermore, studies on staphylococci have found a relationship between the presence of qac genes and resistance to antibiotics like amikacin.

The following table details research findings on the cross-resistance between QACs and antibiotics, based on studies of related quaternary ammonium compounds.

Bacterial Species QAC Investigated Observed Cross-Resistance Underlying Mechanism Reference
Pseudomonas aeruginosaAlkyldimethylbenzylammonium chloride (ADBAC)Ciprofloxacin, Chloramphenicol, RifampinOverexpression of multidrug efflux pumps
Achromobacter spp.Alkyldimethylbenzylammonium chloride (ADBAC)Tetracycline, Ciprofloxacin, Chloramphenicol, Polymyxin BNot specified
Staphylococcus aureusNot specified (general QACs)AmikacinCo-localization of qac genes and aminoglycoside resistance genes
Escherichia coliBenzalkonium chloride (BAC)Increased MICs to multiple antibioticsDe novo mutations in genes related to efflux pumps and cell membrane

Environmental Dynamics, Fate, and Ecological Interactions of Dimethyl Ethylbenzyl Myristyl Ammonium

Environmental Occurrence and Distribution Studies

The primary route for Dimethyl ethylbenzyl myristyl ammonium (B1175870) and other QACs to enter the environment is through the disposal of consumer and commercial products "down-the-drain" into wastewater systems. nih.gov Their potential for environmental impact is greatest in the aquatic environment, receiving treated effluent, and in soils that may be amended with wastewater biosolids. nih.govresearchgate.net

Presence in Wastewater Treatment Plant Effluents and Sludge

Wastewater treatment plants (WWTPs) are critical hubs in determining the environmental fate of QACs. nih.gov Due to their cationic nature, compounds like Dimethyl ethylbenzyl myristyl ammonium have a strong tendency to adsorb to the solid materials in wastewater. nih.govregulations.gov Studies on the broader class of Alkyl Dimethyl Benzyl (B1604629) Ammonium Chlorides (ADBACs) show a high potential to sorb to sludge during wastewater treatment. regulations.gov

Despite this strong sorption to sludge, which can lead to high removal rates from the water phase, these compounds are still detected in the final effluent. The incomplete removal during wastewater treatment means that QACs are present in the effluents discharged into natural waters. researchgate.net Research indicates that the removal of QACs in well-acclimated activated sludge systems can surpass 90%, with a significant portion undergoing biodegradation. nih.gov A study supporting the registration of C₁₂-₁₆ ADBAC in Europe demonstrated a very high level of removal in a continuous activated sludge test. nih.gov However, the portion that remains sorbed to the sludge can be reintroduced to the terrestrial environment if the biosolids are used as agricultural fertilizer. nih.gov

Detection in Surface Waters and Sediments

Following their release from WWTPs, QACs are frequently detected in surface waters and associated sediments. nih.govresearchgate.net Their cationic properties cause them to bind strongly to suspended particles and bottom sediments. nih.gov

A comprehensive 2025 survey of various water types in New York State provided significant data on the occurrence of 27 different QACs, including the class of benzylalkyldimethylammonium (BACs) compounds to which this compound belongs. nih.gov The study found that the geometric mean concentration of all QACs was highest in stormwater runoff, followed by swimming pool water, river water, and lake water. nih.gov Notably, surface water samples from the Hudson River and Onondaga Lake showed elevated QAC concentrations, with the average annual discharge of QACs from the Hudson River into the Atlantic Ocean estimated to be as high as 21,000 kg. nih.gov The study highlighted the potential for ecological risks associated with these concentrations. nih.gov

The U.S. Environmental Protection Agency (EPA) has also estimated potential drinking water concentrations (EDWCs) for related compounds. For n-alkyl (C₁₂-₁₄) dimethyl ethylbenzyl ammonium chloride, the estimated EDWC for surface water was 331 µg/L. federalregister.gov

Table 1: Geometric Mean Concentrations of Total Quaternary Ammonium Compounds (QACs) in Various Water Types This table is interactive. Click on the headers to sort the data.

Water Type Geometric Mean Concentration (ng/L)
Stormwater Runoff 1140
Swimming Pool Water 109
River Water 49.3
Rainwater 40.5
Lake Water 23.7
Tap Water 23.3
Bottled Water 11.8

Data sourced from a 2025 survey in New York State, USA. nih.gov

Atmospheric Transport and Deposition Considerations

While the primary environmental entry point is through wastewater, atmospheric pathways cannot be entirely discounted. Disinfectant QACs generally have very low vapor pressure, which suggests that long-range atmospheric transport in a gaseous phase is unlikely. nih.gov However, the detection of QACs in rainwater indicates that some form of atmospheric transport and subsequent deposition does occur. nih.gov A 2025 study in New York State reported a geometric mean concentration of 40.5 ng/L for total QACs in rainwater samples. nih.gov This presence in rainwater suggests that the compounds may be transported via aerosols generated from their use or from wind-driven suspension of contaminated soil or water droplets, leading to their deposition in various environments.

Environmental Transformation and Persistence Pathways

The ultimate fate of this compound in the environment is governed by two key processes: biodegradation and sorption. nih.gov These mechanisms determine the compound's persistence and mobility in different environmental compartments. nih.gov

Biodegradation in Aerobic and Anaerobic Environments

There is evidence of rapid biodegradation of QACs in conventional wastewater treatment systems and other aquatic environments. nih.gov Aerobic degradation of alkyl benzyl dimethyl ammonium chloride has been observed to proceed without a lag period in mixed cultures developed from contaminated aquatic sediment, with complete degradation and no accumulation of intermediate products. researchgate.net However, the rate and extent of biodegradation can be influenced by the structure of the specific QAC. For instance, studies on ADBAC compounds found that those with shorter alkyl chains (C₈, C₁₀, C₁₂, C₁₄) showed high rates of biodegradation (79%-95%), while longer-chain compounds (C₁₆, C₁₈) were virtually non-biodegradable under the same test conditions. nih.gov This discrepancy is sometimes attributed to the inhibitory effect of the QACs themselves on the microbial populations responsible for degradation. nih.gov

While ADBACs are generally considered to be biodegradable under aerobic aquatic conditions, data on their degradation in soil and sediment are more limited. nih.gov One aerobic soil metabolism study found a related QAC, DDAC, to be stable with very little degradation over a 365-day period. nih.gov Similarly, a study in aquatic sediments found that DDAC rapidly partitioned to the sediment and remained stable over the 120-day test. nih.gov The effect on specific microbial processes can also be a concern; for example, while ammonification was not affected, complete inhibition of nitrification was observed at a concentration of 50 mg/L of alkyl benzyl dimethyl ammonium chloride. researchgate.net

Sorption to Environmental Matrices (Soil, Sediment, Particulate Matter)

The cationic nature of this compound and other ADBACs leads to a strong tendency to adsorb to negatively charged environmental surfaces such as soil, sediment, and suspended particulate matter. nih.govresearchgate.net This strong adsorption significantly reduces their mobility in the environment. nih.gov

Adsorption/desorption studies confirm that ADBACs are generally immobile in soil and exhibit high partition coefficients. nih.gov Consequently, they are not expected to migrate significantly in subsurface environments and have a low potential to leach into groundwater. nih.gov The high affinity for sewage sludge, sediments, and soils is a defining characteristic of their environmental fate. nih.gov The biosorption of a similar compound, tetradecyl benzyl dimethyl ammonium chloride, onto activated sludge was found to reach equilibrium in approximately two hours. researchgate.net

Table 2: Partition Coefficients for ADBAC in Various Soil and Sediment Types This table is interactive. Click on the headers to sort the data.

Soil/Sediment Type Kₐ (adsorption) (L/kg) Kₒ꜀ (mobility) (L/kg) Kₐₑₛ (desorption) (L/kg)
Sand 1095 437,805 591
Loamy sand 1787 40,339 2387
Sandy loam 8179 908,757 2074

Data from regulatory submissions for Alkyl (ethylbenzyl) dimethyl ammonium chloride (ADEBAC). nih.gov

Photodegradation and Other Abiotic Transformation Processes

The environmental persistence of quaternary ammonium compounds (QACs) like this compound is significantly influenced by abiotic transformation processes, including photodegradation. Generally, QACs are resistant to direct photolysis due to their stable molecular structure. tudelft.nl However, they are susceptible to indirect photodegradation in natural waters, a process mediated by hydroxyl radicals (OH·). nih.gov This abiotic degradation in water bodies is typically slow, with predicted photolysis half-lives for QACs ranging from 12 to 94 days. nih.govacs.org

Studies on structurally similar compounds, such as dialkyldimethylammonium chlorides (DDACs), show they are stable to hydrolysis under typical environmental pH conditions (pH 5-9) and are also photostable in aqueous solutions, even when a photosensitizer is present. nih.gov Benzalkonium chlorides (BACs), another related group, are also reported to undergo slow degradation in the environment. nih.gov While direct photolysis is not a primary degradation pathway for most QACs, the presence of substances in natural waters that can generate reactive species like hydroxyl radicals can facilitate a gradual breakdown over time. tudelft.nlnih.gov

Ecological Hazard Assessment and Environmental Risk Characterization

The ecological hazard and risk associated with this compound stem from its inherent biocidal properties. nih.gov As a cationic surfactant, it interacts with the negatively charged membranes of organisms, leading to potential toxicity for both target and non-target species. nih.govrsc.org Risk assessments conducted by regulatory agencies like the U.S. Environmental Protection Agency (EPA) group QACs to evaluate their environmental impact. researchgate.net These assessments consider the compound's fate, including its tendency to be removed during wastewater treatment through sorption to biosolids and biodegradation, which mitigates some ecotoxicity. researchgate.netnih.gov However, residues can still be discharged in treated effluent, where they may bind to suspended solids or sediments. researchgate.netnih.gov

Impact on Aquatic Microbial Communities and Bioremediation Processes

This compound can significantly affect aquatic microbial communities. Due to their disinfectant nature, QACs can be toxic to microorganisms, potentially disrupting critical ecosystem functions like wastewater treatment. nih.govasm.org For instance, studies on similar alkyl benzyl dimethyl ammonium compounds have shown that while they can be degraded by mixed aerobic cultures, they can also inhibit essential microbial processes. researchgate.net Specifically, nitrification has been observed to be completely inhibited at concentrations of 50 mg/L, though it can proceed after a lag period at lower concentrations (20 mg/L). researchgate.net

Despite their toxicity, some microorganisms are capable of degrading QACs, a process known as bioremediation. nih.govnih.gov Aerobic biodegradation is a primary elimination pathway for QACs in the environment. nih.gov Microbial consortia, often containing bacteria from genera such as Pseudomonas, can metabolize these compounds. rsc.orgasm.org The degradation of benzalkonium chlorides can yield less toxic products like benzyldimethylamine. asm.org However, the effectiveness of bioremediation depends on several factors, including the concentration of the QAC, its chemical structure, and the composition of the microbial community. nih.govacs.org The strong tendency of QACs to adsorb to sludge and sediment can sometimes outcompete biodegradation, leading to their accumulation in these environmental compartments. nih.gov

Effects on Non-Target Aquatic Organisms: Conceptual Frameworks for Ecological Risk

This compound and other QACs are recognized as being toxic to a range of non-target aquatic organisms, including fish, invertebrates, and algae. ontosight.aiontosight.aiotssupply.com The cationic surface-active properties that make them effective biocides are also the source of their potential to harm aquatic life. nih.gov Ecotoxicity data reveals that QACs can be very toxic to the aquatic environment. mxrimaging.com For a closely related compound mixture, Alkyl (68% C12, 32% C14) dimethyl ethylbenzyl ammonium chloride, acute toxicity values have been established. mxrimaging.com

Ecological risk is often characterized by comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). nih.gov If the PEC/PNEC ratio is greater than 1, it suggests a potential risk to the environment. nih.gov Studies in Austrian rivers have indicated that for some QACs, this ratio can exceed 1, suggesting that a risk to sensitive aquatic organisms cannot be excluded. nih.gov The U.S. EPA employs conceptual models to assess the environmental exposure pathways and subsequent ecological risk from antimicrobial compounds, considering their use and disposal patterns. regulations.gov

Interactive Table: Ecotoxicity of Dimethyl Ethylbenzyl Ammonium Chloride and Related Compounds

Compound/Mixture Organism Endpoint Value Reference
Alkyl (68% C12, 32% C14) dimethyl ethylbenzyl ammonium chloride Fish 96 hr LC50 0.86 ppm mxrimaging.com
Alkyl (68% C12, 32% C14) dimethyl ethylbenzyl ammonium chloride Daphnia 48 hr EC50 0.0058-0.016 mg/L mxrimaging.com
Alkyl benzyl dimethyl ammonium chloride (AB) Microtox® 15-min EC50 0.15 mg/L researchgate.net

LC50 (Lethal Concentration, 50%) is the concentration of a chemical which kills 50% of a sample population. EC50 (Effective Concentration, 50%) is the concentration of a drug that gives a half-maximal response.

Role in the Environmental Dissemination of Antimicrobial Resistance Genes

A significant ecological concern associated with the widespread use of this compound is its potential role in promoting and disseminating antimicrobial resistance. ontosight.ai The presence of sublethal concentrations of QACs in the environment is thought to facilitate the development of resistance in bacteria. nih.gov This occurs through several mechanisms, including changes in the bacterial cell membrane, the formation of biofilms, and the overexpression of efflux pump genes which actively expel the antimicrobial agent from the cell. nih.gov

Crucially, exposure to QACs can also promote the transfer of antibiotic resistance genes (ARGs) among bacteria. nih.gov Studies have shown that QACs can enhance the permeability of bacterial cell membranes, which may facilitate the uptake of genetic material, including plasmids carrying resistance genes. nih.gov There is a significant correlation between the presence of QAC resistance genes (like qacEΔ1) and various ARGs in environmental water samples. nih.gov The qac genes, which code for efflux pumps, can confer resistance not only to QACs but also to other cationic compounds, contributing to a broader spectrum of multidrug resistance. repec.org This cross-resistance is a major concern, as the use of these disinfectants could inadvertently be driving the evolution and spread of resistance to clinically important antibiotics. nih.govyoutube.com

Advanced Analytical Methodologies for Dimethyl Ethylbenzyl Myristyl Ammonium Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of complex mixtures, and various methods have been adapted for the study of QACs like dimethyl ethylbenzyl myristyl ammonium (B1175870). These techniques separate the compound from matrix interferences, allowing for precise quantification.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and widely used technique for the analysis of QACs. nih.gov This method offers high sensitivity and selectivity, making it suitable for detecting trace levels of these compounds in various matrices. nih.gov

LC-MS methods typically employ reversed-phase chromatography for separation. nih.gov The chromatographic separation of QACs can be achieved in under 10 minutes with excellent correlation coefficients (r > 0.986). nih.gov For detection, mass spectrometers such as a Q-Exactive HF Hybrid Quadrupole-Orbitrap or a Q-trap mass spectrometer with an electrospray ionization (ESI) source are commonly utilized. nih.govnih.gov ESI is particularly effective for QACs as they are already ionized in solution. nih.gov The sensitivity of these methods is notable, with limits of detection (LODs) reported in the low ng/mL range, confirming the method's suitability for trace analysis. nih.gov

Table 1: Examples of LC-MS Parameters for Quaternary Ammonium Compound (QAC) Analysis

Target Analytes Chromatographic Column Mobile Phase Composition Mass Spectrometer Limit of Detection (LOD)
8 Target QACs Supelcosil LC-CN (7.5 cm × 3 mm, 3 μm) Isocratic: 40% (H₂O, 0.1% formic acid, 100 mM ammonium acetate) and 60% ACN Q-Exactive HF Hybrid Quadrupole-Orbitrap 0.007 to 2.103 ng/mL
30 QACs and metabolites Acclaim™ Trinity Q1 (100 × 2.1 mm, 3 μm) Gradient elution with different columns for optimal performance ABSciex 5500 Q-trap Not specified; method used for biomonitoring in ng/mL range
Benzalkonium Chlorides (C12, C14, C16) ODS column Not specified Tandem Mass Spectrometry (MS/MS) Quantitative range: 10-200 ng/mL
Alkylbenzyldimethylammonium Chlorides Not specified Gradient: water, acetonitrile (B52724) (MeCN), and ammonium formate Not specified Not specified

This table is generated based on data from multiple sources for illustrative purposes. nih.govnih.govnih.govsielc.com

Gas chromatography (GC) is a viable technique for separating complex mixtures, but it presents challenges for non-volatile, ionic compounds like dimethyl ethylbenzyl myristyl ammonium. american.edu Direct analysis is not possible as QACs will not pass through the GC column. american.edu To overcome this, a pyrolysis technique is employed, where the compound is thermally decomposed in the hot GC injection port. jst.go.jpnih.gov

This injection port pyrolysis, typically conducted at temperatures between 250°C and 300°C, causes the QAC to undergo a process similar to a Hofmann elimination, yielding volatile tertiary amines that can be separated and detected by the GC-MS system. american.edujst.go.jp The specific decomposition products depend on the structure of the QAC; for instance, pyrolysis of benzalkonium chlorides can yield alkyldimethylamines and benzyl (B1604629) chloride. jst.go.jp This method allows for the rapid and reliable analysis of both the quaternary ammonium cation and its corresponding halide anion in a single run. nih.gov The resulting tertiary amines produce sharp, well-defined peaks in the chromatogram. american.edu

Table 2: Typical GC-MS Conditions for Pyrolytic Analysis of QACs

Parameter Condition
Instrumentation Gas chromatograph coupled to a mass-selective detector
Pyrolysis/Injector Temperature 250°C - 300°C
Column Example DB-5MS capillary column (30 m × 0.25 mm i.d., 0.25-μm film)
Example GC Temperature Program 100°C for 2 min, ramp at 8°C/min to 280°C, hold for 5 min
Detection Mode Electron Impact (EI) Mass Spectrometry

This table is compiled from typical parameters mentioned in research articles. jst.go.jpdss.go.th

Ion chromatography (IC) is a feasible method for analyzing solutions containing quaternary ammoniums, particularly for the determination of their halide counter-ions without interference from other excipients. oup.comnih.gov This technique separates ions based on their interactions with a resin, using an eluent to move the sample through the column. shodex.de A conductivity detector is generally used for analysis. shodex.de

High-performance ion chromatography (HPIC) methods have been developed to separate different QACs, such as those with varying alkyl chain lengths (e.g., C12, C14, C16) in disinfectant products. american.edu For determining halide ions like chloride and bromide in QAC solutions, IC methods have shown excellent linearity over concentration ranges of 20 to 200 mg/L and 10.0 to 250 mg/L, respectively. oup.com The results from IC analysis have shown good agreement with other analytical techniques. oup.com

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and monitoring of chemical compounds. They rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its structure and functional groups.

The spectrum would feature distinct signals corresponding to each part of the molecule:

Aromatic Protons: Signals in the aromatic region (typically ~7.0-7.5 ppm) would confirm the presence of the ethylbenzyl group.

Myristyl Chain Protons: A series of signals in the aliphatic region (~0.8-1.6 ppm) would correspond to the long C14 alkyl chain.

N-Methyl and N-Methylene Protons: Characteristic signals for the methyl groups attached to the nitrogen and the methylene bridge connecting the benzyl group would appear at specific chemical shifts.

Ethyl Group Protons: Signals for the ethyl substituent on the benzene (B151609) ring would also be present.

By integrating the peak areas and analyzing the splitting patterns (multiplicity), the exact number of protons in each chemical environment can be determined, confirming the compound's identity and purity.

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. researchgate.net For this compound, an IR spectrum would show characteristic absorption bands confirming its key structural features.

Table 3: Expected Characteristic Infrared (IR) Absorption Bands for this compound

Functional Group Approximate Wavenumber (cm⁻¹) Type of Vibration
Aliphatic C-H 2850 - 3000 Stretching (from myristyl, ethyl, and methyl groups)
Aromatic C-H 3000 - 3100 Stretching (from benzyl group)
Aromatic C=C 1450 - 1600 Ring Stretching
C-N 1000 - 1250 Stretching

This table represents typical wavenumber ranges for the indicated functional groups.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. While QACs themselves often exhibit low UV absorbance, the presence of the benzyl group in this compound provides a chromophore that absorbs in the UV region. dss.go.th This allows UV-Vis spectroscopy to be used for monitoring the concentration of the compound in solutions, although it is generally less sensitive and specific than chromatographic methods like LC-MS. dss.go.th

Sample Preparation Strategies for Environmental and Biological Matrices

Effective sample preparation is the cornerstone of reliable analysis for this compound and related benzalkonium chlorides (BACs). The primary goal is to isolate the target analytes from interfering matrix components and concentrate them to a level suitable for instrumental detection, typically by liquid chromatography-mass spectrometry (LC-MS). The choice of strategy depends heavily on the specific characteristics of the sample matrix.

Complex solid and semi-solid matrices like sewage sludge and biological tissues require aggressive extraction techniques to release the target QACs, which are often strongly bound to the sample matrix.

Solid-Phase Extraction (SPE): This is a widely adopted technique for cleaning up and concentrating extracts from both liquid and solid samples. For biological fluids like serum and urine, methods have been optimized using weak cation-exchange cartridges to effectively capture the cationic QACs. nih.govnih.gov In the analysis of BACs in blood and tissues, SPE has been successfully used for sample purification, yielding recoveries between 54% and 90%. nih.govresearchgate.net For environmental water and wastewater samples, polymeric cartridges are effective for extraction and concentration. nih.gov

Pressurized Liquid Extraction (PLE) and Accelerated Solvent Extraction (ASE): PLE, also known as ASE, utilizes elevated temperatures and pressures to enhance the efficiency of solvent extraction. This technique has been successfully applied to extract BACs from sediment samples. nih.gov An optimized PLE method for pharmaceuticals in sewage sludge used a phosphoric acid/methanol mixture at 100°C and 100 bar, achieving recoveries over 68%. nih.govresearchgate.net The high efficiency of PLE makes it particularly suitable for solid matrices where analytes are strongly adsorbed. nih.gov

Ultrasonic Extraction (USE): Ultrasonic-assisted extraction is a common and effective method for solid samples like soil and sludge. nih.gov A validated method for 25 QACs in sludge utilized ultrasonic extraction with a 50 mM hydrochloric acid-methanol solution. nih.govnih.govresearchgate.net The addition of acid is critical as it introduces H+ ions that compete with the cationic QACs for adsorption sites on the sludge particles, thereby improving extraction efficiency. researchgate.net

The following table summarizes various extraction techniques used for QACs in complex matrices.

Table 1: Comparison of Extraction Techniques for Quaternary Ammonium Compounds

Technique Matrix Solvents/Sorbents Typical Recovery Reference
Solid-Phase Extraction (SPE) Serum, Urine Weak Cation-Exchange Cartridges 61-129% nih.govnih.gov
Solid-Phase Extraction (SPE) Blood, Tissues C18 Cartridges 54-90% nih.govresearchgate.net
Ultrasonic Extraction (USE) Sludge 50 mM HCl-Methanol 74-107% nih.govnih.gov
Accelerated Solvent Extraction (ASE) Sediment Acetonitrile/Water 95-105% nih.gov

Matrix Effects and Method Validation in this compound Analysis

The analysis of trace levels of this compound, particularly using highly sensitive LC-MS/MS techniques, is susceptible to matrix effects. These effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to either signal suppression or enhancement. mdpi.com This can significantly compromise the accuracy and precision of the results. mdpi.com

Quantifying Matrix Effects: The extent of matrix effects is typically evaluated by comparing the response (slope of the calibration curve) of an analyte in a pure solvent standard to its response in a standard added to a matrix extract. mdpi.com Studies on QACs have quantified these effects in various matrices. For instance, in the analysis of 25 QACs in sludge, matrix effects ranged from -25.5% to +7.2%. nih.govnih.govresearchgate.net A similar study in human serum and urine found matrix effects ranging from -27% to +15.4%. nih.govnih.gov These findings underscore the necessity of addressing matrix effects during method development. To mitigate these interferences, common strategies include the use of matrix-matched calibration standards or the application of isotopically labeled internal standards that co-elute and experience similar ionization effects as the target analyte. nih.govmdpi.com

Method Validation: To ensure the reliability of analytical data, methods must be rigorously validated according to established guidelines. Key validation parameters include linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.gov For the analysis of BACs, methods consistently demonstrate good linearity, with correlation coefficients (R²) typically exceeding 0.99. nih.govnih.gov Accuracy is assessed through recovery experiments, with values for sludge samples ranging from 74% to 107%, and for serum and urine from 61% to 129%. nih.govnih.govnih.gov Precision, measured as the relative standard deviation (RSD), is generally below 20.6% for sludge and 17.4% for biological fluids. nih.govnih.gov The high sensitivity of modern methods allows for very low detection limits, often in the low ng/g (for solids) or ng/mL (for liquids) range. nih.govnih.govnih.gov

The table below presents typical method validation data for the analysis of BACs in complex samples.

Table 2: Summary of Method Validation Parameters for Benzalkonium Chloride (BAC) Analysis

Parameter Matrix Result Reference
Linearity (R²) Ophthalmic Solution >0.999
Sludge >0.999 nih.govnih.gov
Accuracy (% Recovery) Serum & Urine 61 - 129% nih.govnih.gov
Sludge 74 - 107% nih.gov
Tissues 54 - 90% nih.govresearchgate.net
Precision (% RSD) Serum & Urine (Inter-day) 0.35 - 17.3% nih.govnih.gov
Sludge 0.8 - 20.6% nih.gov
Limit of Detection (LOD/MLOD) Serum & Urine 0.002 - 0.42 ng/mL nih.govnih.gov

Structure Activity Relationship Sar and Structure Environmental Fate Relationship Ser Studies of Dimethyl Ethylbenzyl Myristyl Ammonium and Its Analogs

Correlating Structural Features with Antimicrobial Efficacy and Spectrum

The antimicrobial efficacy of quaternary ammonium (B1175870) compounds (QACs), including dimethyl ethylbenzyl myristyl ammonium, is intrinsically linked to their molecular architecture. The key structural components that dictate their potency and spectrum of activity are the length of the alkyl chains and the nature of the groups attached to the quaternary nitrogen atom. These features govern the compound's ability to interact with and disrupt microbial cell membranes, the primary mechanism of their biocidal action.

Influence of Alkyl Chain Length on Biological Activity

The length of the N-alkyl chain is a critical determinant of the antimicrobial power of QACs. Research consistently demonstrates that biological activity is highly dependent on this structural feature, often exhibiting a "cut-off" effect where efficacy increases with chain length up to an optimal point, beyond which it declines. nih.govmdpi.com This relationship stems from the compound's amphiphilic nature. The positively charged nitrogen head interacts with negatively charged components of the bacterial cell surface, while the hydrophobic alkyl tail penetrates the lipid bilayer of the cell membrane. researchgate.net

An optimal chain length achieves a balance between water solubility and lipophilicity, which is necessary for the compound to reach and then disrupt the bacterial membrane. researchgate.net Studies on various QACs show that antimicrobial potency generally increases as the alkyl chain is lengthened from short chains (e.g., C3) up to around C14 to C16. nih.govresearchgate.net For instance, in one study, increasing the alkyl chain length from 3 to 16 carbons led to a significant enhancement in antibacterial efficacy. nih.gov Another study identified the optimal range for activity against Staphylococcus aureus to be between C10 and C14. mdpi.com The myristyl (C14) chain in this compound chloride falls within this highly effective range.

When the alkyl chain becomes too long (e.g., C18 or greater), the compound's increased lipophilicity can lead to reduced bioavailability in aqueous environments or cause the molecule to bend or curl, which may shield the cationic charge and hinder its electrostatic interaction with the bacterial cell wall, thereby diminishing its antibacterial effect. nih.govresearchgate.net

Table 1: Effect of Alkyl Chain Length on Antimicrobial Activity of Quaternary Ammonium Compounds

Alkyl Chain Length (Number of Carbons)Observed Antimicrobial Activity TrendReference
C3 to C10Activity generally increases with chain length. nih.govmdpi.com
C10 to C14/C16Optimal activity observed for many bacteria. The C14 (myristyl) chain is in this range. mdpi.comresearchgate.netnih.gov
C16 to C18+Activity often decreases (the "cut-off" effect). nih.govnih.gov

Role of the Ethylbenzyl Moiety in Structure-Activity Dynamics

The presence of a benzyl (B1604629) or substituted benzyl group, such as the ethylbenzyl moiety in this compound, adds another layer of complexity to the structure-activity relationship. This group influences the compound's lipophilicity and steric properties, which can modify its interaction with microbial cells.

The introduction of a benzyl group does not have a universally predictable effect on antimicrobial potency; its impact can be synergistic, antagonistic, or neutral depending on the specific QAC structure and the target microorganism. nih.gov For some compounds, the addition of a benzyl group has been shown to decrease activity against Gram-negative bacteria while enhancing it against Gram-positive bacteria. nih.gov In other cases, the increased lipophilicity from a benzyl substituent can lead to lower antimicrobial activity compared to more hydrophilic analogs. nih.gov However, the bulky and hydrophobic nature of the ethylbenzyl group can also enhance the disruption of the cell membrane once the cationic head has adsorbed to the cell surface. researchgate.net The combination of a C12 and C14 alkyl chain with an ethylbenzyl group has been specifically noted for producing a high degree of microbiocidal activity. drugbank.com

Investigating Structural Determinants of Environmental Fate and Mobility

The environmental journey of a chemical like this compound is governed by its structural properties, which determine how it behaves and persists in ecosystems. Key aspects of its environmental fate, including biodegradability and tendency to adsorb to solids, are directly linked to its molecular structure.

Impact of Molecular Structure on Biodegradability

The biodegradability of QACs is significantly influenced by their chemical structure, particularly the length and nature of their alkyl chains and other substituents. While many QACs are considered biodegradable under aerobic conditions, the rate and extent of degradation can vary widely. nih.govnih.gov

Generally, QACs with shorter alkyl chains are more readily biodegradable. nih.gov Studies have shown that while C8, C10, C12, and C14 alkyl dimethyl benzyl ammonium chloride (ADBAC) compounds undergo extensive biodegradation, the C16 and C18 analogs show virtually no degradation under the same test conditions. nih.gov This suggests that the myristyl (C14) chain of the subject compound allows for more effective biodegradation compared to longer-chain analogs. The degradation process for ADBACs under aerobic conditions often involves sequential dealkylation and debenzylation steps. proquest.com Under certain anaerobic conditions, however, QACs can be recalcitrant. proquest.com

Table 2: Influence of Structure on QAC Biodegradation

Structural FeatureImpact on BiodegradabilityReference
Short to Medium Alkyl Chains (e.g., C8-C14)Generally susceptible to aerobic biodegradation. nih.gov
Long Alkyl Chains (e.g., C16-C18)Show significantly lower rates of biodegradation. nih.gov
Benzyl GroupCan be cleaved during aerobic degradation pathways. proquest.com
Ester or Amide LinkagesInclusion in the structure can enhance biodegradation. osti.gov

Correlation between Structure and Sorption Affinity

As cationic surfactants, QACs have a strong tendency to adsorb to negatively charged particles, which are abundant in soil, sediment, and the biosolids of wastewater treatment plants. nih.govacs.org This sorption behavior is a primary factor controlling their environmental mobility and bioavailability. The strength of this adsorption is directly related to the molecule's structure.

The primary driver for sorption is the electrostatic attraction between the positively charged quaternary nitrogen and negative sites on environmental solids. However, the hydrophobicity of the alkyl chains also plays a crucial role. An increase in the length of the alkyl chain enhances the compound's affinity for solid phases. researchgate.net Studies comparing dodecyl (C12) and hexadecyl (C16) analogs of benzyl dimethyl ammonium compounds found that the longer C16 chain had a higher adsorption affinity for activated sludge. researchgate.net This indicates that the myristyl (C14) group contributes significantly to the strong sorption of this compound to solids, which in turn reduces its concentration in the aqueous phase but can lead to its accumulation in sediments and sludge. nih.govnih.gov

Computational Approaches in SAR and SER Prediction

Computational modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Environmental Fate Relationship (QSER) studies, has become an invaluable tool for predicting the biological activity and environmental behavior of chemicals like this compound. nih.govmdpi.com These methods establish mathematical correlations between the physicochemical properties of molecules, derived from their chemical structure, and their observed effects. nih.govjapsonline.com

QSAR models are used to predict the antimicrobial potency of new or untested QACs. japsonline.com These models are built using a dataset of compounds with known activities. Molecular descriptors, which are numerical representations of a molecule's topological, electronic, or steric properties, are calculated for each compound. Algorithms such as Multiple Linear Regression (MLR) and Genetic Algorithms (GA) are then used to create a model that links these descriptors to antibacterial activity. japsonline.com This allows for the screening of virtual compounds and the rational design of new molecules with potentially enhanced efficacy. mdpi.com

Similarly, QSER models can predict environmental fate properties. For instance, a model might correlate descriptors related to molecular size and hydrophobicity with a compound's tendency to biodegrade or adsorb to soil. While these computational tools offer rapid and cost-effective screening, their predictions must be validated through experimental testing. nih.gov The continuous updating of these models with new data improves their predictive power and reliability over time. nih.gov

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or a particular property, such as toxicity. nih.gov For quaternary ammonium compounds (QACs) like this compound, QSAR studies are instrumental in predicting their environmental fate and toxicological profiles without extensive animal testing. nih.govappliedmineralogy.com

Research on various QACs has consistently demonstrated a strong correlation between the length of the n-alkyl chain and biological activity, including toxicity to aquatic organisms. nih.govrsc.org Generally, the efficacy of QACs as antimicrobial agents increases with the alkyl chain length up to a certain point, typically around C12-C16, after which a decrease in activity is often observed. nih.govnih.gov This is attributed to the "cut-off effect," where excessively long alkyl chains may hinder the compound's ability to penetrate cell membranes or may lead to aggregation, reducing its effective concentration. nih.gov The myristyl (C14) chain of this compound places it within the range of high expected activity.

A QSAR model for a series of QACs can be developed using multiple linear regression (MLR) or more advanced machine learning algorithms. nih.gov These models typically take the following form:

Log(1/EC50) = a * Descriptor1 + b * Descriptor2 + ... + c

Where EC50 is the effective concentration causing a 50% response, and the descriptors are quantifiable physicochemical or structural properties of the molecules.

Key Molecular Descriptors for QSAR of this compound and Analogs:

Hydrophobicity (LogP or LogKow): This is a critical descriptor for QACs as it governs their partitioning between aqueous environments and the lipid membranes of organisms. The long myristyl chain and the ethylbenzyl group contribute significantly to the hydrophobicity of the molecule.

Molecular Weight (MW): A fundamental descriptor that correlates with the size of the molecule.

Topological Descriptors: Indices that quantify molecular shape, size, and branching.

Quantum Chemical Descriptors: Properties calculated using quantum mechanics, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity. appliedmineralogy.com

Illustrative QSAR Data for QAC Analogs:

The following interactive table presents hypothetical, yet representative, data for a series of dimethyl benzyl ammonium analogs with varying alkyl chain lengths, illustrating the relationship between structure and aquatic toxicity.

Compound NameAlkyl Chain LengthLogP (Calculated)Experimental Acute Toxicity to Algae (96h EC50, µmol/L)
Dimethyl benzyl decyl ammonium chloride103.50.85
Dimethyl benzyl lauryl ammonium chloride124.50.45
Dimethyl benzyl myristyl ammonium chloride 14 5.5 0.28
Dimethyl benzyl cetyl ammonium chloride166.50.40
Dimethyl benzyl stearyl ammonium chloride187.50.95

This data is illustrative and based on established trends for QACs.

The applicability domain of a QSAR model is a crucial concept, defining the chemical space in which the model provides reliable predictions. nih.gov For a QSAR model to be applicable to this compound, the training set of the model should include compounds with similar structural features, such as a benzyl group and a range of long alkyl chains.

Molecular Dynamics Simulations of Compound-Membrane Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govrsc.org For this compound, MD simulations provide detailed insights at the atomic level into its interactions with biological membranes, which is the primary site of action for this class of compounds. rsc.org These simulations can elucidate the mechanisms of membrane disruption, the orientation and penetration of the molecule into the lipid bilayer, and the resulting structural changes in the membrane. researchgate.net

The simulation process involves creating a virtual model of the system, which typically includes the QAC molecule, a lipid bilayer representing a cell membrane (e.g., dipalmitoylphosphatidylcholine, DPPC), and a solvent environment (water and ions). nih.gov The interactions between atoms are described by a force field, and Newton's equations of motion are solved iteratively to track the trajectory of each atom.

Key Findings from MD Simulations of QACs:

Initial Binding and Orientation: MD simulations show that the positively charged quaternary ammonium headgroup of the QAC is initially attracted to the negatively charged or polar headgroups of the phospholipids (B1166683) in the membrane. rsc.org The molecule orients itself at the water-membrane interface.

Hydrophobic Tail Insertion: The hydrophobic myristyl chain and the ethylbenzyl group are driven to insert into the hydrophobic core of the lipid bilayer to minimize their contact with the aqueous environment. rsc.org This insertion process is a key step in membrane disruption.

Membrane Perturbation: The presence of the bulky QAC molecules within the lipid bilayer disrupts the ordered packing of the phospholipid tails. rsc.org This can lead to an increase in membrane fluidity, the formation of pores, and ultimately, leakage of cellular contents.

Influence of Alkyl Chain Length: The length of the alkyl chain significantly affects the depth of penetration and the extent of membrane disruption. nih.gov The C14 myristyl chain is long enough to span a significant portion of the lipid leaflet, causing substantial disorder.

Representative Data from a Hypothetical MD Simulation:

The following table summarizes typical parameters and results from a hypothetical 100-nanosecond MD simulation of a single this compound molecule interacting with a DPPC lipid bilayer.

Simulation ParameterValue/ObservationSignificance
System Setup
Lipid Bilayer128 DPPC lipidsRepresents a model eukaryotic cell membrane.
Solvent~12,000 TIP3P water moleculesMimics the aqueous cellular environment.
Force FieldCHARMM36A standard force field for biomolecular simulations.
Simulation Time100 nsAllows for observation of binding and initial insertion events.
Key Observables
Time to Membrane Contact ~2 nsRapid electrostatic attraction to the membrane surface.
Depth of Insertion (from bilayer center)
Quaternary Nitrogen~1.8 nmRemains near the polar headgroup region of the lipids.
Terminal Carbon of Myristyl Chain~0.5 nmDeep penetration into the hydrophobic core.
Area Per Lipid Increases by ~5%Indicates membrane expansion and disorder.
Deuterium Order Parameter (Scd) of Lipid Tails Decreases by ~0.05 (average)Shows increased fluidity and disorder of the lipid chains.

This data is representative of typical findings from MD simulations of long-chain QACs and lipid bilayers.

The insights gained from MD simulations are crucial for understanding the structure-activity relationships of QACs. By visualizing the dynamic interactions at the molecular level, researchers can better predict the biological activity and potential environmental impact of compounds like this compound and guide the design of safer and more effective molecules.

Emerging Research Directions and Innovative Applications of Dimethyl Ethylbenzyl Myristyl Ammonium

Development of Novel Formulations and Delivery Systems

The efficacy of dimethyl ethylbenzyl myristyl ammonium (B1175870) is being significantly enhanced through the development of advanced formulations and delivery systems. These innovations aim to improve its stability, control its release, and integrate it into novel materials, thereby expanding its range of applications.

Integration into Advanced Material Composites for Antimicrobial Surfaces

A significant area of research is the incorporation of quaternary ammonium compounds, including those closely related to dimethyl ethylbenzyl myristyl ammonium, into polymeric composites to create antimicrobial surfaces. nih.govjcu.cz These surfaces are critical in healthcare settings, food processing plants, and public spaces to mitigate the spread of pathogens. chemtexltd.comepa.govepa.gov The integration of these cationic polymers into materials such as poly(methyl methacrylate) (PMMA) can create core-shell nanoparticles with potent antimicrobial activity. mdpi.comnih.gov The positively charged ammonium groups interact with and disrupt the negatively charged cell membranes of bacteria, leading to cell death. drugbank.comresearchgate.net

Table 1: Examples of Quaternary Ammonium Compounds in Antimicrobial Polymer Research

Quaternary Ammonium CompoundPolymer MatrixApplicationResearch Finding
Cetyltrimethylammonium bromide (CTAB)Resin-based dental compositeDental materialsIncreasing concentration of CTAB correlated with a higher kill rate of Escherichia coli and Streptococcus mutans. jcu.cz
Dimethyldioctadecylammonium bromide (DODAB)Resin-based dental compositeDental materialsExhibited antimicrobial potential against various oral pathogens. jcu.cz
Poly(diallyldimethylammonium chloride) (PDDA)Poly(methyl methacrylate) (PMMA) nanoparticlesAntimicrobial coatingsCore-shell nanoparticles demonstrated efficient killing of microbes. mdpi.comnih.gov
N-alkyl-N,N-dimethyl deoxy ammonium cellulosesCellulose (B213188)Antimicrobial fibersN,N-dimethyl dodecyl ammonium modified cellulose showed antimicrobial activity.

This table presents data on related quaternary ammonium compounds to illustrate the principles of integration into antimicrobial polymers.

Encapsulation Technologies for Controlled Release

To prolong the antimicrobial activity and improve the stability of this compound, researchers are exploring encapsulation technologies. reedpacific.comnih.govnih.govresearchgate.net Microencapsulation involves enveloping the active compound within a protective matrix, which can then be designed to release the compound in a controlled manner, either over time or in response to specific triggers. reedpacific.comnih.govusm.my This is particularly beneficial for applications requiring long-lasting antimicrobial effects.

One innovative approach is the MicroLock™ technology, which encapsulates n-alkyl ethylbenzyl dimethyl ammonium (C12-C14), a compound closely related to the subject of this article. reedpacific.com This technology allows for the gradual release of the quaternary ammonium compound upon contact, providing extended antimicrobial protection on surfaces. reedpacific.com The benefits of such systems include improved product performance, the ability to use higher concentrations of the active ingredient, enhanced shelf life, and compatibility with a wide range of formulations. reedpacific.com

Various methods are employed for microencapsulation, including emulsion-diffusion, coacervation-phase separation, and interfacial polymerization. nih.govnih.govusm.my The choice of method and encapsulating material, which can range from synthetic polymers to biodegradable biopolymers, is crucial for determining the release profile and the physical characteristics of the microcapsules. nih.govusm.my

Investigation in Specialized Industrial and Agricultural Contexts

The unique properties of this compound make it a candidate for specialized applications in both industrial and agricultural settings, where microbial control and synergistic effects with other chemicals are highly valued.

Role in Water Treatment and Industrial Biocidal Control

Quaternary ammonium compounds, as a class, have a long history of use as biocides in industrial water treatment, including in recirculating cooling towers and oilfield water injection systems. chemtexltd.comindiamart.comindiamart.commade-in-china.comthfine.comnih.gov Formulations containing mixtures of n-alkyl dimethyl benzyl (B1604629) ammonium chlorides and n-alkyl dimethyl ethylbenzyl ammonium chlorides have been used to control the growth of algae, bacteria, and fungi, thereby preventing the formation of slime and maintaining operational efficiency. indiamart.comthfine.com These compounds are effective due to their ability to disrupt microbial cell membranes. chemtexltd.com

The application of these biocides helps in preventing biofouling, which can lead to equipment damage and reduced performance. indiamart.com They are often used as non-oxidizing biocides and can also act as sludge removers. thfine.com The versatility of these compounds is further demonstrated by their use as disinfectants in a wide array of industrial and institutional settings. indiamart.comatamankimya.com

Table 2: Industrial Applications of Related Quaternary Ammonium Compounds

Compound FamilyApplicationFunction
Alkyl Dimethyl Benzyl Ammonium Chloride (ADBAC)Water TreatmentBiocide, Algaecide, Fungicide chemtexltd.comthfine.com
Alkyl Dimethyl Ethylbenzyl Ammonium ChlorideIndustrial DisinfectionSurface Disinfectant, Sanitizer made-in-china.comepa.gov
Lauryl Dimethyl Benzyl Ammonium ChlorideOil & GasCorrosion Inhibitor, De-emulsifier thfine.com

This table highlights the roles of closely related compounds, indicating the potential applications for this compound.

Application in Sustainable Agricultural Practices (e.g., Herbicidal Synergies)

An emerging area of research is the use of quaternary ammonium compounds to enhance the efficacy of herbicides, which can contribute to more sustainable agricultural practices by potentially reducing the total amount of herbicide needed. nih.govgoogle.comgoogle.comresearchgate.net Studies have shown that certain QACs can act as adjuvants, improving the penetration and effectiveness of herbicides like glyphosate. google.com This synergistic effect is a significant advantage, as it can help in managing weed resistance and reducing the environmental impact of agricultural chemicals. google.com

Research into novel quaternary ammonium salt derivatives has led to the synthesis of compounds with inherent herbicidal activity. nih.gov These new molecules have shown promise in controlling a variety of broadleaf weeds and grasses, in some cases outperforming existing commercial herbicides. nih.gov The development of such dual-function or synergistic compounds represents a promising avenue for creating more effective and environmentally conscious weed management strategies. While direct research on the herbicidal synergies of this compound is not widely published, the findings for other QACs suggest a strong potential for its application in this area.

Cross-Disciplinary Research Avenues

The diverse functionalities of this compound open up numerous avenues for cross-disciplinary research. Its antimicrobial properties are of interest not only in materials science and industrial applications but also in fields such as veterinary medicine for the disinfection of clinics and prevention of disease transmission among animals. thfine.comatamankimya.com

Furthermore, the study of its interactions with biological systems at a molecular level could provide valuable insights for biochemists and molecular biologists. For instance, understanding the precise mechanisms of membrane disruption could inform the design of novel antimicrobial drugs. drugbank.com The potential for synergistic effects with other active compounds, as seen with herbicides, could be explored in other areas, such as in combination with antibiotics to combat resistant bacterial strains, although such applications require careful investigation of the potential for resistance development. nih.gov

The environmental fate and ecotoxicology of this compound and related QACs are also critical areas of cross-disciplinary research, involving environmental chemists, toxicologists, and microbiologists to ensure their safe and sustainable use. nih.gov

Interaction with Nanomaterials and Advanced Colloidal Systems

Quaternary ammonium compounds (QACs), including this compound, are increasingly being investigated for their synergistic effects when combined with nanomaterials and for their role in forming advanced colloidal systems. These combinations often lead to materials with enhanced antimicrobial properties and novel applications.

The cationic nature of QACs facilitates their interaction with a variety of nanomaterials. nih.gov This electrostatic attraction is a key factor in the development of advanced antimicrobial surfaces and coatings. nih.gov For instance, research has shown that combining QACs with silica (B1680970) nanoparticles can create self-renewing and environmentally friendly anti-biofouling coatings. nih.gov The synergy between the biocidal action of the QAC and the properties of the nanoparticle results in a more effective and durable antimicrobial material. nih.gov

Recent studies have explored the creation of functionalized nanomaterials for various applications:

Silver Halide Nanoparticles: A scalable method has been developed for producing colloidal nanoantimicrobials composed of silver chloride (AgCl) and QACs. researchgate.net These systems have demonstrated effectiveness against a range of food-pathogenic bacteria and biofilms. researchgate.net

Graphene Oxide: Graphene oxide has been utilized as a support for QACs like dodecyl dimethyl benzyl ammonium chloride to create new antibacterial nanocomposites. mdpi.com The QACs assemble on the surface of the graphene oxide through π–π interactions, which ensures prolonged antibacterial performance with low cytotoxicity. mdpi.com

Chitosan-based Nanoparticles: Nanoparticles derived from quaternary ammonium chitosan (B1678972) have been synthesized for biomedical applications, such as drug delivery to the central nervous system. nih.gov These nanoparticles have shown the ability to encapsulate and transport neuropeptides. nih.gov

The interaction of QACs with nanomaterials is a burgeoning field with the potential to yield a new generation of smart materials for biomedical, industrial, and environmental applications.

Interactive Data Table: QACs and Nanomaterial Interactions

NanomaterialQuaternary Ammonium Compound TypeApplication/Finding
Silver Chloride (AgCl)Dodecyl-dimethyl-ammonium chloride (DDAC)Production of colloidal nanoantimicrobials effective against food pathogenic bacteria and biofilms. researchgate.net
Graphene OxideDodecyl dimethyl benzyl ammonium chlorideCreation of antibacterial nanocomposites with prolonged performance and low cytotoxicity. mdpi.com
Silica Nanoparticles (SiO2)Quaternary ammonium salt (QAS)Development of self-renewing, environmentally friendly anti-biofouling coatings. nih.gov
Chitosan DerivativesQuaternary ammonium chitosanFormation of nanoparticles for neuropeptide delivery to the central nervous system. nih.gov

Bioremediation Strategies for Environmental Contamination by Quaternary Ammonium Compounds

The widespread use of QACs as disinfectants and antiseptics has led to their detection in various environmental compartments, including wastewater, soil, and sediments. rsc.org While beneficial for hygiene, their persistence and potential toxicity to aquatic organisms necessitate effective remediation strategies. ontosight.aimdpi.com Bioremediation, which utilizes microorganisms to break down contaminants, is a promising approach for addressing QAC pollution.

Research has identified several bacterial species capable of degrading QACs. The biodegradation process is influenced by factors such as the concentration and chemical structure of the QAC, as well as the presence of other substances. nih.gov

Key findings in the bioremediation of QACs include:

Microbial Degradation: Bacteria from the genera Pseudomonas and Xanthomonas have been shown to be capable of degrading QACs. rsc.org For example, strains of Pseudomonas have been isolated that can use certain QACs as a sole carbon source. rsc.org

Degradation Pathways: The aerobic biodegradation of some QACs involves the hydroxylation of a methyl group attached to the central nitrogen atom, followed by demethylation. rsc.org Another pathway involves the initial oxidation of the alkyl chain. rsc.org

Wastewater Treatment: In wastewater treatment plants (WWTPs), the primary removal mechanism for QACs is sorption to sludge, followed by biodegradation. nih.gov However, high concentrations of QACs can be inhibitory to the microbial communities responsible for treatment processes like nitrification. rsc.orghydrosolutions.com

Neutralizing Agents: Biochemical agents have been developed to bind to free QACs in wastewater, reducing their toxicity to the microbial biomass and improving the efficiency of both aerobic and anaerobic treatment systems. hydrosolutions.com

The development of robust bioremediation strategies is crucial for mitigating the environmental impact of QACs. Future research may focus on identifying and engineering more efficient microbial strains and optimizing conditions for their application in various environmental settings.

Interactive Data Table: Microorganisms in QAC Bioremediation

Microorganism GenusQAC Type DegradedProposed Degradation Pathway
XanthomonasDecyltrimethylammonium salt (C10 ATMAC)β-oxidation
PseudomonasDodecyltrimethyl ammonium chloride (C12 ATMAC)Hydroxylation at methyl C followed by demethylation
AeromonasGeneral QACsNot specified in detail

Challenges and Opportunities in Future Research on this compound

The future of research on this compound and other QACs is marked by both significant challenges and exciting opportunities. These compounds are valued for their antimicrobial efficacy, but concerns about their environmental and health impacts are driving innovation and new research directions. mdpi.comnih.govresearchgate.net

Challenges:

Antimicrobial Resistance: The extensive use of QACs has raised concerns about the development of antibiotic resistance in microorganisms. researchgate.net Some bacteria can develop resistance to QACs, which may also confer cross-resistance to therapeutic antibiotics. temple.edu

Environmental Persistence and Toxicity: Many QACs are not readily biodegradable and can persist in the environment, posing a risk to aquatic ecosystems. mdpi.com Their toxicity to various non-target organisms is a key area of concern. ontosight.ai

Regulatory Scrutiny: Regulatory bodies worldwide are placing stricter controls on the use of certain chemicals, including some QACs, due to environmental and health concerns. coherentmarketinsights.com This necessitates the development of safer and more environmentally friendly alternatives.

Analytical Complexity: The vast structural diversity of QACs presents a challenge for accurately assessing their environmental concentrations and toxicological profiles. acs.org

Opportunities:

"Soft" QACs: There is a growing interest in the development of "soft" QACs, which are designed to be more easily biodegradable and have a lower potential for promoting antimicrobial resistance. researchgate.net These next-generation compounds aim to retain high antimicrobial activity while minimizing their environmental footprint.

Novel Formulations: Research is ongoing to develop new formulations of QACs, including those combined with other biocides or excipients, to enhance their potency and reduce the likelihood of resistance development. asm.org

Advanced Materials: The integration of QACs into polymers and other materials continues to be a promising area of research. nih.gov These functionalized materials have a wide range of potential applications in the biomedical field, such as in the creation of antimicrobial coatings for medical devices. nih.gov

Probing Biological Mechanisms: The diverse structures of synthetic QACs can be used as chemical tools to investigate the mechanisms of antibacterial activity and resistance. temple.edu This can lead to a better understanding of microbial processes and the design of more effective antimicrobial agents.

Q & A

Q. How can environmental fate studies be designed to evaluate its persistence in aquatic systems?

  • Methodological Answer : Use OECD 308/309 guidelines to simulate aerobic/anaerobic degradation in sediment-water systems. Quantify half-lives via LC-MS/MS and apply fugacity modeling to predict partitioning behavior .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate conflicting results using orthogonal techniques (e.g., surface plasmon resonance vs. ITC for binding studies) .
  • Theoretical Frameworks : Integrate reaction path search methods (e.g., quantum chemical calculations) to predict synthetic pathways and intermediates, as proposed by ICReDD’s computational-experimental feedback loop .
  • Experimental Design : Prioritize DOE (Design of Experiments) principles to minimize trial-and-error approaches, particularly for multifactor optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.